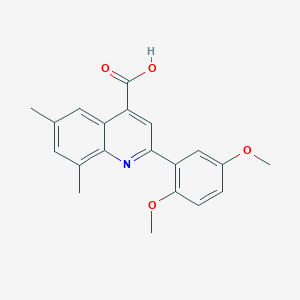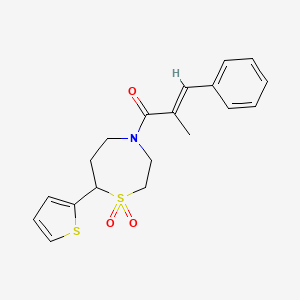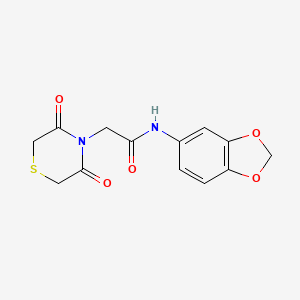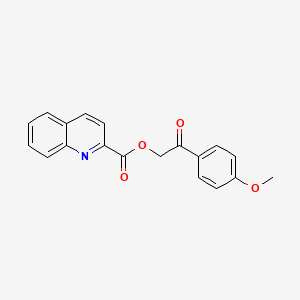![molecular formula C18H16N8O B2942135 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide CAS No. 2034295-77-5](/img/structure/B2942135.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the synthesis process is around 65% .Molecular Structure Analysis
The molecular structure of these compounds includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is fused with a pyrrolidin-3-yl group . This structure is further substituted with a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those related to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, showcases a rich chemistry involving the creation of complex molecules with potential therapeutic applications. For example, studies have detailed the synthesis of pyrazolo[1,5-a]pyrimidines and quinolines through reactions of enaminones with aminoheterocycles, illustrating the compound's role in generating novel heterocyclic structures with significant pharmaceutical potential (Almazroa, Elnagdi, & El‐Din, 2004).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of derivatives of this compound have been explored in various studies. For instance, new pyrazoline and pyrazole derivatives have been synthesized and tested for their efficacy against a range of microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Hassan, 2013).
Antiproliferative Activity
Research has also focused on the antiproliferative activities of derivatives of this compound, with studies synthesizing novel hetero-annulated triazolopyrimidines showing moderate to weak activity against various cancer cell lines. These findings indicate the compound's relevance in the design of new anticancer therapies (Ramadan et al., 2020).
Synthesis of Anticancer and Antimicrobial Agents
The compound's framework has been utilized in the synthesis of new anticancer and antimicrobial agents, demonstrating its versatility in drug discovery. For example, novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines have been developed, showing potential as both anticancer and antimicrobial agents, thereby underscoring the compound's utility in medicinal chemistry (Issa, Habib, & Wahab, 2015).
Novel Synthetic Pathways
The compound has been at the center of developing novel synthetic pathways for creating structurally diverse heterocycles, which are crucial in pharmaceutical research. Studies have detailed innovative synthetic routes for creating pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidines, among others, showcasing the compound's role in enriching the chemical space explored in drug development (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
作用機序
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound’s mode of action involves intercalation with DNA . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and lead to cell death . This makes the compound potentially useful as an anticancer agent .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, by inhibiting c-Met and VEGFR-2, the compound can disrupt pathways involved in cell growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
It’s known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown satisfactory activity compared with the lead compound foretinib . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s interaction with DNA and inhibition of key kinases can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis . It can also inhibit the expression of c-Met and VEGFR-2, further contributing to its anticancer effects .
将来の方向性
The future directions for these compounds could involve further exploration of their antimicrobial and antiviral properties . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, further investigation into the bioactivity of these compounds as antiviral agents could be a promising direction .
生化学分析
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has shown promising results in biochemical reactions. It has been found to exhibit cytotoxicity at certain concentrations . The compound interacts with various biomolecules, including enzymes and proteins
Cellular Effects
The effects of this compound on cells have been studied in vitro . The compound influences cell function by interacting with various cellular processes . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Studies have shown that the compound has a certain degree of stability and undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(15-9-20-13-3-1-2-4-14(13)23-15)22-12-5-7-25(10-12)16-17-24-21-11-26(17)8-6-19-16/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHMNFQUNCHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2942055.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)
![(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone](/img/structure/B2942062.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2942065.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)
